molecular formula C14H13N3S B5664694 4-(dimethylamino)-2-(phenylthio)nicotinonitrile

4-(dimethylamino)-2-(phenylthio)nicotinonitrile

Cat. No. B5664694
M. Wt: 255.34 g/mol
InChI Key: UUUPBKAJNUAWIM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(phenylthio)nicotinonitrile is a compound of interest due to its structural features, which include a nicotinonitrile core substituted with dimethylamino and phenylthio groups. These structural elements contribute to its unique chemical and physical properties, making it a valuable molecule for various scientific investigations.

Synthesis Analysis

The synthesis of derivatives similar to 4-(dimethylamino)-2-(phenylthio)nicotinonitrile involves condensation reactions that yield compounds with potential use as nonlinear optical materials due to their donor-acceptor structures (Bogdanov et al., 2019). Another synthetic approach includes the formation of ethyl nicotinates and nicotinonitriles through vinyl substitution reactions, showcasing the versatility of nicotinonitrile derivatives in organic synthesis (Dyachenko, 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(dimethylamino)-2-(phenylthio)nicotinonitrile demonstrates significant solvatochromic behavior and potential for application in light-emitting materials due to their donor-acceptor configurations and the influence of π-conjugated bridges on their optical properties (Bogdanov et al., 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential for creating new molecular architectures. The presence of the dimethylamino and phenylthio groups significantly influences their chemical behavior, contributing to their utility in synthetic chemistry.

Physical Properties Analysis

The crystalline structures of similar compounds reveal their nonlinearity and solvatochromic behavior, indicating the impact of molecular conformation on their physical properties. The non-planar structure of these molecules affects their optical and electronic characteristics, making them suitable for studies in material science (Ahipa et al., 2014).

properties

IUPAC Name

4-(dimethylamino)-2-phenylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17(2)13-8-9-16-14(12(13)10-15)18-11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPBKAJNUAWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)SC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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